XLogP3 Lipophilicity: 2-Cyclopropyl-4-fluoropyridine Is 0.7 Log Units Less Lipophilic Than All C₈H₈FN Regioisomers
The computed XLogP3 value for 2-cyclopropyl-4-fluoropyridine is 1.5, which is 0.7 log units lower than the 2.2 value shared by 5-cyclopropyl-2-fluoropyridine, 3-cyclopropyl-2-fluoropyridine, and 4-cyclopropyl-2-fluoropyridine [1]. This represents a ~2.3-fold reduction in predicted octanol-water partition coefficient compared to its nearest regioisomers, a magnitude of difference that can substantially influence oral absorption, CNS penetration, and plasma protein binding in lead optimization programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (PubChem CID 102824448) |
| Comparator Or Baseline | 5-Cyclopropyl-2-fluoropyridine (CID 57690831): XLogP3 = 2.2; 3-Cyclopropyl-2-fluoropyridine (CID 59327024): XLogP3 = 2.2; 4-Cyclopropyl-2-fluoropyridine (CID 117925793): XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = −0.7 (target lower); ~2.3-fold lower predicted partition coefficient |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14 independent for each CID) |
Why This Matters
A 0.7 log unit difference in XLogP3 is pharmaceutically meaningful—Lipinski's Rule of 5 uses a logP threshold of 5, and even 0.5 log unit differences can alter oral bioavailability classification; for CNS-targeted programs, the lower lipophilicity of the target compound may reduce hERG binding risk and non-specific tissue binding relative to its more lipophilic isomers.
- [1] PubChem Compound Summary for CID 102824448, CID 57690831, CID 59327024, CID 117925793. XLogP3-AA values. National Center for Biotechnology Information. Retrieved 2026-05-10. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
